molecular formula C8H6FN B1333265 7-Fluoroindole CAS No. 387-44-0

7-Fluoroindole

Cat. No.: B1333265
CAS No.: 387-44-0
M. Wt: 135.14 g/mol
InChI Key: XONKJZDHGCMRRF-UHFFFAOYSA-N
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Description

7-Fluoroindole is an organic compound that belongs to the indole family, characterized by the presence of a fluorine atom at the seventh position of the indole ring. This compound is a colorless to pale yellow solid, soluble in organic solvents such as chloroform, methanol, and ether. It has a weak aromatic odor and is widely used as an intermediate in organic synthesis and as a research chemical .

Mechanism of Action

Target of Action

7-Fluoroindole primarily targets cancer cells and bacterial cells. It has shown promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines . In addition, it has been identified as an antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It also reduces the production of quorum-sensing (QS)-regulated virulence factors . In cancer cells, the mechanism of action involves the induction of cell death by apoptosis .

Biochemical Pathways

This compound affects the biochemical pathways involved in the production of virulence factors in P. aeruginosa. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .

Pharmacokinetics

Escherichia coli has been shown to metabolically adapt to this compound, converting it into the corresponding amino acid (7-fluorotryptophan) and incorporating it into the proteome at tryptophan sites . This suggests that this compound may have good bioavailability in microbial systems.

Result of Action

The action of this compound results in reduced virulence of P. aeruginosa and cytotoxicity in cancer cells. It inhibits biofilm formation and blood hemolysis, leading to a decrease in the pathogenicity of P. aeruginosa . In cancer cells, it induces apoptosis, leading to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of fluorinated indole analogs in the growth medium of E. coli led to microbial adaptation and growth on monofluorinated indoles . This suggests that the presence of similar compounds in the environment could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

7-Fluoroindole interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions. For instance, it has been found to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density, and this compound’s interference can suppress the production of virulence factors, biofilm formation, and motility .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells . It also markedly reduces the production of QS-regulated virulence factors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, in Escherichia coli, this compound is converted into the corresponding amino acid (7-fluorotryptophan) and incorporated into the proteome at tryptophan sites .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, studies have shown that E. coli can adapt to utilize this compound for growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. In E. coli, it is converted into 7-fluorotryptophan, which is then incorporated into the proteome at tryptophan sites . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its conversion into 7-fluorotryptophan and incorporation into proteins suggest that it may be distributed throughout the cell .

Subcellular Localization

Given that it is converted into 7-fluorotryptophan and incorporated into proteins, it is likely that its localization is widespread and depends on the localization of the proteins in which it is incorporated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindole can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzene amide with tert-butyl acrylate and methylthio ethyl acetate under inert gas protection at temperatures between 50-70°C. This is followed by hydrogenation reduction using hydrazine hydrate and raney nickel to obtain a crude product, which is then purified through vacuum distillation and macroporous resin separation .

Industrial Production Methods: The industrial preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, mild reaction conditions, and efficient separation techniques to ensure high yield and product purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or raney nickel.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and oxidized derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Comparison with Similar Compounds

  • 6-Fluoroindole
  • 4-Fluoroindole
  • 5-Fluoroindole
  • 7-Chloroindole
  • 7-Bromoindole

Comparison: 7-Fluoroindole is unique due to its specific position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to other fluorinated indoles, this compound has shown distinct antivirulence properties without increasing antibiotic resistance, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONKJZDHGCMRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379062
Record name 7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-44-0
Record name 7-Fluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This compound was prepared from 2-fluoro-phenylhydrazine according to the procedure outlined for propyl ([7R]-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate.
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Synthesis routes and methods II

Procedure details

2 Fluoronitrobenzene (20.0 g, 0.142 mol) was dissolved in dry tetrahydrofuran (400 ml) and cooled to -50° C. Vinylmagnesium chloride (288 ml, 15% wt/vol) was added at -45° C. and stirred at this temperature for one hour. Poured onto saturated ammonium chloride (600 ml). Separated and aqueous extracted with diethyl ether (2×200 ml). Dried (MgSO4), filtered and concentrated in vacuo to yield a dark oil which was purified by column chromatography on silica using toluene as mobile phase. Fractions concentrated to yield a crystalline solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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